molecular formula C6H10Br2ClN B2968231 4-(Dibromomethylidene)piperidine;hydrochloride CAS No. 2490412-83-2

4-(Dibromomethylidene)piperidine;hydrochloride

Cat. No.: B2968231
CAS No.: 2490412-83-2
M. Wt: 291.41
InChI Key: BPZNRZNZDKRWJX-UHFFFAOYSA-N
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Description

4-(Dibromomethylidene)piperidine;hydrochloride is a chemical compound with the molecular formula C6H9Br2N·HCl. It is a derivative of piperidine, a six-membered heterocyclic amine. This compound is known for its unique structure, which includes a dibromomethylidene group attached to the piperidine ring. It is commonly used in various scientific research applications due to its reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Dibromomethylidene)piperidine;hydrochloride typically involves the reaction of piperidine with dibromomethane under specific conditions. One common method includes the use of a base such as sodium hydroxide to facilitate the reaction. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactions to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production process. The compound is then purified through crystallization or distillation techniques to achieve the required purity levels.

Chemical Reactions Analysis

Types of Reactions

4-(Dibromomethylidene)piperidine;hydrochloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The dibromomethylidene group can be substituted with other functional groups using nucleophiles.

    Oxidation Reactions: The compound can be oxidized to form different oxidation states, depending on the reagents used.

    Reduction Reactions: Reduction of the dibromomethylidene group can lead to the formation of different derivatives.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used in substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted piperidine derivatives, while oxidation and reduction reactions can produce different oxidation states and reduced forms of the compound.

Scientific Research Applications

4-(Dibromomethylidene)piperidine;hydrochloride has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(Dibromomethylidene)piperidine;hydrochloride involves its interaction with specific molecular targets. The dibromomethylidene group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. This interaction can affect various cellular pathways and processes, contributing to the compound’s biological activities.

Comparison with Similar Compounds

Similar Compounds

    Piperidine: A simple six-membered heterocyclic amine with similar structural features.

    Piperidinones: Compounds containing a piperidine ring with a ketone group.

    Spiropiperidines: Piperidine derivatives with a spirocyclic structure.

Uniqueness

4-(Dibromomethylidene)piperidine;hydrochloride is unique due to the presence of the dibromomethylidene group, which imparts distinct reactivity and biological properties. This makes it a valuable compound for various research applications, distinguishing it from other piperidine derivatives.

Properties

IUPAC Name

4-(dibromomethylidene)piperidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9Br2N.ClH/c7-6(8)5-1-3-9-4-2-5;/h9H,1-4H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPZNRZNZDKRWJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1=C(Br)Br.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10Br2ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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